molecular formula C20H41N5O7  xH2SO4 (lot specific) B014158 Gentamicin C2 CAS No. 25876-11-3

Gentamicin C2

Numéro de catalogue B014158
Numéro CAS: 25876-11-3
Poids moléculaire: 463.57 g/mol (Free base)
Clé InChI: XUFIWSHGXVLULG-JYDJLPLMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gentamicin C2 is a powerful antibiotic used to treat certain types of serious bacterial infections . It is one of the major components of the gentamicin complex . It is derived from the species Micromonospora and the backbone for this antibiotic is the aminocyclitol 2-deoxystreptamine . The three components of gentamicin C bind to the 30S ribosomal subunit at the same binding site but with different affinities .


Synthesis Analysis

The synthesis of Gentamicin C2 involves selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I to give the 5’-epi series, inversion of configuration at position 5’ under thermodynamic conditions, and installation of the 6’-amino group by reductive amination .


Molecular Structure Analysis

Gentamicin C2 has a molecular formula of C20H41N5O7 and a molecular weight of 463.6 g/mol . It has a methyl group at the 6’ position of the 2-amino-hexose ring, along with a free amine .


Chemical Reactions Analysis

Gentamicin C2 is part of the gentamicin complex which also includes gentamicin congeners C1, C1a, and C2a . The relative abundances of each gentamicin congener in commercial formulations can vary .


Physical And Chemical Properties Analysis

Gentamicin C2 is a complex mixture of numerous components, many of which have not individually undergone safety and efficacy assessments .

Applications De Recherche Scientifique

Antibiotic Use in Veterinary Medicine

Gentamicin C2, as part of the Gentamicin mixture, has been used for decades in veterinary medicine, particularly in pigs . Despite its long-term use, the intramuscular pharmacokinetics/pharmacodynamics (PKs/PDs) of Gentamicin C2 are still being researched . A study found that the exposure of Gentamicin was lower in infected piglets compared to healthy ones . This suggests that the health status of the animal can influence the effectiveness of Gentamicin C2 .

Treatment of Multi-Drug Resistant Bacteria

Gentamicin C2 is an essential broad-spectrum aminoglycoside antibiotic used in over 40 clinical conditions . It has shown activity against a wide range of nosocomial, biofilm-forming, multi-drug resistant bacteria . However, due to low cellular penetration and serious side effects, researchers are looking for ways to enhance the efficacy and drug delivery of Gentamicin C2 .

Use in Polymeric Nanoformulations

One strategy to enhance the efficacy and drug delivery of Gentamicin C2 is its encapsulation in polymeric nanoparticles . This method can potentially improve the cellular penetration of the antibiotic, thereby increasing its effectiveness .

Hydrophobization of Gentamicin Molecule

Another strategy being explored is the hydrophobization of the Gentamicin molecule . This process could potentially enhance the cellular penetration of Gentamicin C2, thus improving its antibacterial activity .

Combination with Other Antibiotics

Gentamicin C2 can also be combined with other antibiotics to enhance its antibacterial activity . This strategy is particularly useful in treating infections caused by multi-drug resistant bacteria .

Combination with Polyphenols and Natural Products

Lastly, Gentamicin C2 can be combined with polyphenols and natural products to enhance its antibacterial activity . This strategy not only improves the efficacy of Gentamicin C2 but also reduces the risk of developing antibacterial resistance .

Safety And Hazards

Gentamicin C2 is associated with severe adverse effects including nephrotoxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ingestion .

Orientations Futures

The gentamicin drug product is a complex mixture of numerous components, many of which have not individually undergone safety and efficacy assessments . Future research could focus on the individual safety and efficacy assessments of each component of the gentamicin complex .

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentamicin C2

CAS RN

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C2
Reactant of Route 2
Gentamicin C2
Reactant of Route 3
Gentamicin C2
Reactant of Route 4
Gentamicin C2
Reactant of Route 5
Reactant of Route 5
Gentamicin C2
Reactant of Route 6
Reactant of Route 6
Gentamicin C2

Q & A

A: Gentamicin C2, a potent aminoglycoside antibiotic, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis. [, ] This binding can lead to misreading of messenger RNA (mRNA), resulting in the production of non-functional proteins. [, ] Ultimately, these actions disrupt bacterial protein synthesis, leading to bacterial cell death. []

ANone: Gentamicin C2 is a complex molecule with the following characteristics:

  • Spectroscopic Data: Specific spectroscopic data, such as NMR and mass spectrometry data, can be found in the referenced research articles. [, , , , , , ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of Gentamicin C2. Information regarding material compatibility and stability under various conditions is not extensively discussed in these studies.

A: Gentamicin C2 itself does not possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis rather than a catalyst. [, ]

A: While computational chemistry and modeling techniques can be valuable tools for drug discovery and development, the provided research articles do not extensively discuss the application of these methods specifically for Gentamicin C2. []

A: Studies highlight the importance of specific structural features for Gentamicin C2's activity. The 1-amino group plays a crucial role in its antibacterial activity, as its removal significantly reduces potency. [] Additionally, modifications in the C4'-C6' region of ring I can impact both antimicrobial activity and ototoxicity. [] For example, Gentamicin C2b, with structural variations in this region, exhibits reduced ototoxicity compared to Gentamicin C2. []

ANone: The provided research focuses more on the biological effects and characterization of Gentamicin C2, and does not delve deeply into specific stability and formulation strategies.

ANone: The provided scientific articles primarily focus on the research and development aspects of Gentamicin C2, and do not address SHE (Safety, Health, and Environment) regulations.

A: Research indicates that posture can influence the pharmacokinetics of Gentamicin C2. [] Ambulatory individuals exhibited a larger volume of distribution and clearance compared to those in a supine position. [] Notably, Gentamicin C2 exhibited a longer mean residence time than other major components, which may be clinically significant due to its potential link to nephrotoxicity. []

A: Bacteria can develop resistance to Gentamicin C2 through various mechanisms, primarily enzymatic modification. [, , , ] One significant mechanism is the production of aminoglycoside-modifying enzymes, such as aminoglycoside 6'-N-acetyltransferases [AAC(6')]. [, ] These enzymes can inactivate Gentamicin C2 by acetylating the 6'-amino group, reducing its ability to bind to ribosomes. [, ] Resistance to Gentamicin C2 can also arise from mutations in ribosomal proteins, particularly L6, which can alter the binding site and reduce drug affinity. []

A: Gentamicin C2, while effective, is known to have potential for ototoxicity and nephrotoxicity. [, , ] Research suggests that different gentamicin subtypes display varying degrees of ototoxicity. [] Gentamicin C2, in particular, has been identified as potentially the most ototoxic subtype. [, ] Studies have linked the interaction of Gentamicin C subtypes with hair cell mechanotransducer channels to their ototoxic effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.